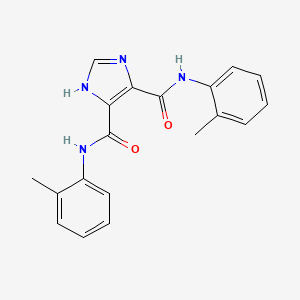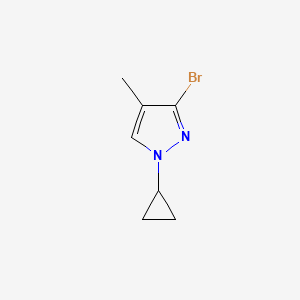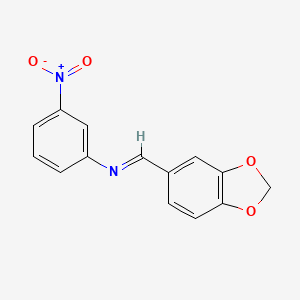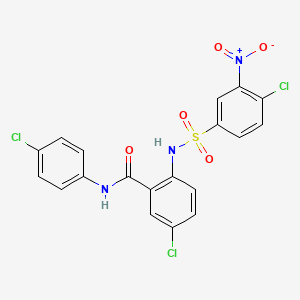![molecular formula C22H14Cl2N2O2 B11710423 N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide CAS No. 313535-85-2](/img/structure/B11710423.png)
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro substituents at the desired positions.
Coupling with phenol derivative: The chlorinated quinoline is coupled with a phenol derivative in the presence of a base, such as potassium carbonate, to form the ether linkage.
Amidation: The final step involves the reaction of the resulting intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the benzamide moiety.
Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or benzamide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used in the development of new materials, dyes, and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Uniqueness
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups
Propriétés
Numéro CAS |
313535-85-2 |
|---|---|
Formule moléculaire |
C22H14Cl2N2O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-17-9-11-20(21-16(17)7-4-12-25-21)28-19-10-8-15(13-18(19)24)26-22(27)14-5-2-1-3-6-14/h1-13H,(H,26,27) |
Clé InChI |
XNUGKNIEEUUYOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=C(C=C3)Cl)C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)

![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)
